

Mass Spectrometry of 2-Amino-5-iodonicotinonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-5-iodonicotinonitrile

Cat. No.: B596514

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of **2-Amino-5-iodonicotinonitrile**, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental mass spectra for this specific compound in published literature, this document focuses on predicting its fragmentation behavior based on established principles of mass spectrometry. It also includes a generalized experimental protocol and illustrates the role of mass spectrometry in the broader context of drug development.

Predicted Mass Spectrometry Fragmentation

The structure of **2-Amino-5-iodonicotinonitrile** incorporates a pyridine ring, a primary amine, a nitrile group, and an iodine substituent. This combination of functional groups suggests several likely fragmentation pathways under mass spectrometric analysis, particularly with a hard ionization technique like Electron Ionization (EI). Soft ionization methods like Electrospray Ionization (ESI) are expected to primarily yield the protonated molecular ion, $[M+H]^+$, with minimal fragmentation.

The primary fragmentation events anticipated for **2-Amino-5-iodonicotinonitrile** are:

- **Loss of Iodine:** The carbon-iodine bond is relatively weak and prone to cleavage, which would result in the loss of an iodine radical.

- **Loss of Hydrogen Cyanide (HCN):** Aromatic nitriles can undergo fragmentation by losing HCN.
- **Loss of Ammonia (NH₃):** The primary amine group can be eliminated as a neutral ammonia molecule.
- **Cleavage of the Pyridine Ring:** High-energy ionization can lead to the fragmentation of the heterocyclic ring structure.

Predicted Quantitative Fragmentation Data

The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) for **2-Amino-5-iodonicotinonitrile** (Molecular Formula: C₆H₄IN₃, Molecular Weight: approx. 245.02 g/mol) in a theoretical mass spectrum.

Predicted Ion	Formula of Ion	m/z (Nominal Mass)	Proposed Fragmentation Pathway
Molecular Ion	[C ₆ H ₄ IN ₃] ⁺	245	Ionization of the parent molecule
[M-I] ⁺	[C ₆ H ₄ N ₃] ⁺	118	Loss of an iodine radical
[M-HCN] ⁺	[C ₅ H ₃ IN ₂] ⁺	218	Loss of hydrogen cyanide
[M-NH ₃] ⁺	[C ₆ H ₃ IN ₂] ⁺	228	Loss of ammonia
[M-CN] ⁺	[C ₅ H ₄ IN ₂] ⁺	219	Loss of a nitrile radical
[I] ⁺	[I] ⁺	127	Formation of an iodine cation

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

This section outlines a general protocol for the analysis of **2-Amino-5-iodonicotinonitrile** using ESI-MS. This method is suitable for polar organic molecules and provides accurate molecular weight information.

1. Sample Preparation

- Prepare a stock solution of **2-Amino-5-iodonicotinonitrile** in a high-purity solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
- From the stock solution, prepare a working solution by diluting it to a final concentration of 1-10 µg/mL with a solvent mixture compatible with ESI-MS, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.[\[1\]](#)
- Ensure the final sample solution is free of any particulate matter by filtering it through a 0.22 µm syringe filter if necessary.[\[2\]](#)[\[3\]](#)

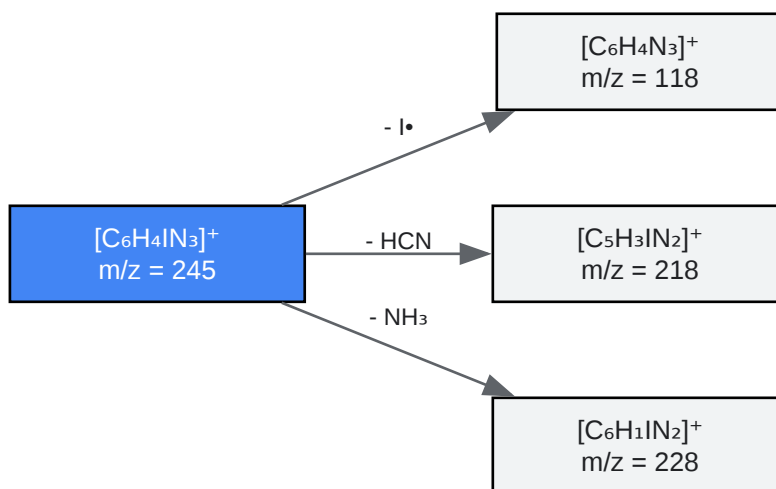
2. Instrument Parameters (Example for a Quadrupole Time-of-Flight Mass Spectrometer)

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Capillary Voltage: 3.5 - 4.5 kV
- Cone Voltage: 20 - 40 V (can be increased to induce in-source fragmentation)
- Source Temperature: 120 - 150 °C
- Desolvation Gas (N₂): Flow rate of 600 - 800 L/hr
- Desolvation Temperature: 350 - 450 °C
- Mass Range: m/z 50 - 500
- Acquisition Mode: Full scan for molecular weight determination. For structural elucidation, tandem MS (MS/MS) can be performed by selecting the [M+H]⁺ ion (m/z 246) for collision-induced dissociation (CID).

3. Data Acquisition and Analysis

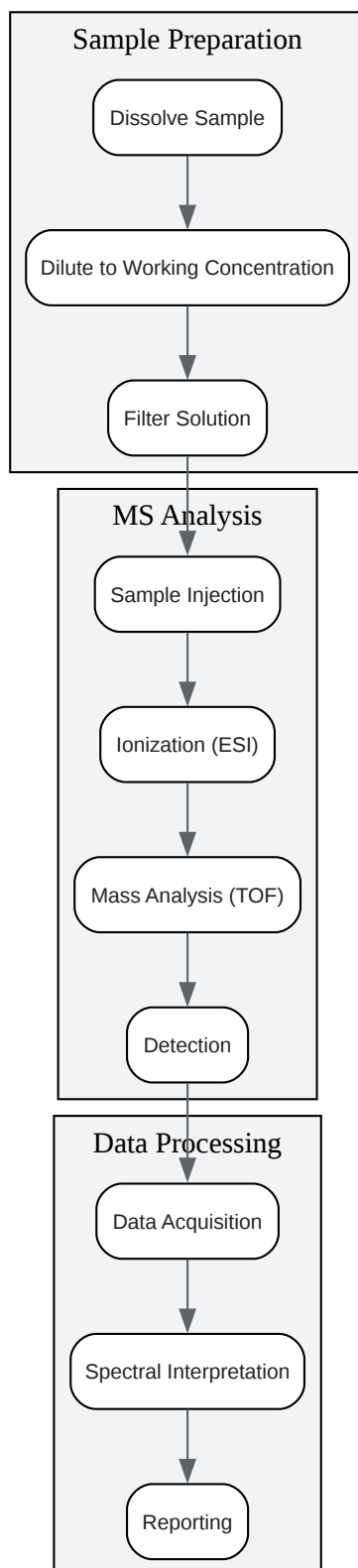
- Inject the sample solution into the mass spectrometer.
- Acquire the mass spectrum in full scan mode to identify the protonated molecular ion $[M+H]^+$.
- If performing MS/MS, select the precursor ion and acquire the product ion spectrum to observe the fragmentation pattern.
- Process the acquired data using the instrument's software to determine the accurate mass and elemental composition of the parent molecule and its fragments.

Visualizations



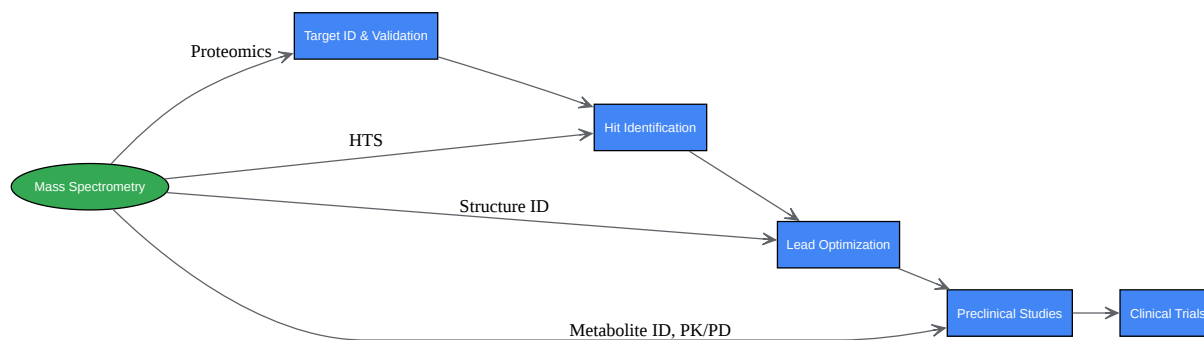
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Predicted Fragmentation of 2-Amino-5-iodonicotinonitrile



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General Workflow for Mass Spectrometry Analysis



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